molecular formula C11H11ClN2O2S B7592077 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole

1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole

Cat. No. B7592077
M. Wt: 270.74 g/mol
InChI Key: ZJXGXBLIDRPOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole, also known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMI is a white crystalline powder that belongs to the class of imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various metabolic pathways. 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression regulation.
Biochemical and Physiological Effects
1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has several limitations as a research tool. It is not very water-soluble, which can limit its use in certain experiments. Additionally, 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the research on 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole. One potential future direction is the investigation of 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole as a therapeutic agent for the treatment of cancer. 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has been shown to exhibit potent anticancer activity in vitro, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential future direction is the investigation of 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole as a therapeutic agent for the treatment of neurodegenerative disorders. 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has been shown to exhibit neuroprotective effects in vitro, and further studies are needed to determine its potential applications in animal models and clinical trials. Finally, the investigation of the mechanism of action of 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole is also a potential future direction. Further studies are needed to determine the exact molecular targets of 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole and its downstream effects on various metabolic pathways.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole involves the reaction of 4-chlorobenzyl chloride with 2-methylsulfonylimidazole in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. 1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylsulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-17(15,16)11-13-6-7-14(11)8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXGXBLIDRPOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole

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